Synthesis and characterization of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone
Synthesis and characterization of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone
An in-depth technical guide on the synthesis and characterization of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone, designed for researchers, scientists, and drug development professionals.
Executive Summary
3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone is a bespoke chemical entity featuring a trifluorinated phenyl ring, a core benzophenone structure, and a protected benzaldehyde moiety. This combination of functionalities makes it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating pharmacokinetic properties in drug candidates[1][2]. The benzophenone scaffold is prevalent in numerous biologically active compounds and serves as a versatile anchor for further chemical elaboration[1][3]. This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and a thorough characterization workflow for this target compound.
Retrosynthetic Analysis and Strategic Rationale
A logical approach to the synthesis of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone begins with a retrosynthetic analysis to identify plausible starting materials and key bond formations.
The central challenge in synthesizing unsymmetrical benzophenones is the controlled formation of the central carbonyl-carbon bond between two distinct aryl rings. A Friedel-Crafts acylation is a common method for benzophenone synthesis[4][5][6][7]; however, for this specific target, controlling the regioselectivity on a substituted benzene ring can be challenging.
A more robust and regioselective strategy involves a Grignard reaction. This approach disconnects the molecule into two key synthons: an aryl Grignard reagent and an appropriate electrophile. The dioxolane group is an acetal, which is a classic protecting group for an aldehyde functional group. It is stable under the basic conditions of Grignard reagent formation and reaction but can be readily removed under acidic conditions[8][9][10]. This makes it an ideal choice for this synthesis.
Therefore, the retrosynthesis proceeds as follows:
-
C-C Bond Disconnection: The primary disconnection is at the carbonyl carbon, leading to a nucleophilic 3-(1,3-dioxolan-2-yl)phenyl synthon and an electrophilic 3,4,5-trifluorobenzoyl synthon.
-
Functional Group Interconversion: The nucleophilic synthon can be generated from 3-bromobenzaldehyde via protection of the aldehyde and subsequent formation of a Grignard reagent. The electrophilic synthon can be derived from 3,4,5-trifluorobenzoyl chloride.
This analysis leads to a clear, two-step synthetic pathway from commercially available precursors.
Caption: The two-step synthetic pathway to the target molecule.
Protocol 1: Synthesis of 2-(3-bromophenyl)-1,3-dioxolane
Rationale: The aldehyde functional group is highly reactive towards Grignard reagents. To prevent unwanted side reactions, it must be protected. The formation of a cyclic acetal using ethylene glycol is an efficient and reversible protection strategy.[8][11] A Dean-Stark apparatus is employed to remove the water byproduct, driving the equilibrium towards the acetal product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-bromobenzaldehyde | 185.02 | 10.0 g | 54.0 mmol |
| Ethylene glycol | 62.07 | 4.0 g (3.6 mL) | 64.8 mmol |
| p-Toluenesulfonic acid | 172.20 | 250 mg | 1.45 mmol |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), toluene (100 mL), ethylene glycol (3.6 mL, 64.8 mmol), and p-toluenesulfonic acid (250 mg, 1.45 mmol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 3-4 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-(3-bromophenyl)-1,3-dioxolane as a colorless oil.
Protocol 2: Synthesis of 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone
Rationale: This step involves the core C-C bond formation. First, a Grignard reagent is prepared from the protected bromophenyl precursor. This highly nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzoyl chloride to form the desired benzophenone. Anhydrous conditions are critical for the success of Grignard reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(3-bromophenyl)-1,3-dioxolane | 229.07 | 10.0 g | 43.6 mmol |
| Magnesium turnings | 24.31 | 1.16 g | 47.7 mmol |
| 3,4,5-trifluorobenzoyl chloride | 194.54 | 8.9 g | 45.8 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Iodine | 253.81 | 1 crystal | (catalyst) |
Procedure:
-
Assemble a three-neck flask, equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere. All glassware must be flame-dried.
-
Place magnesium turnings (1.16 g, 47.7 mmol) and a small crystal of iodine in the flask.
-
Add 20 mL of anhydrous THF.
-
Dissolve 2-(3-bromophenyl)-1,3-dioxolane (10.0 g, 43.6 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If not, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 3,4,5-trifluorobenzoyl chloride (8.9 g, 45.8 mmol) in 80 mL of anhydrous THF and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: The proton spectrum will show distinct regions for the aromatic protons and the aliphatic protons of the dioxolane ring. The aromatic protons on the trifluorinated ring will exhibit coupling to fluorine. Protons ortho and meta to the fluorine atoms will show characteristic splitting patterns (e.g., triplets or doublets of doublets).[12] The dioxolane protons will typically appear as two multiplets around 4.0-4.2 ppm, and the acetal proton will be a singlet around 5.8 ppm.
-
¹³C NMR: The carbon spectrum will confirm the total number of unique carbons. The carbonyl carbon (C=O) will appear significantly downfield (~190-195 ppm). Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).[12]
-
¹⁹F NMR: Fluorine NMR provides a direct window into the electronic environment of the fluorine atoms. [13][14]For the 3,4,5-trifluoro substitution pattern, two signals are expected with a 2:1 integration ratio, corresponding to the F-3/F-5 and F-4 positions.
Expected Spectroscopic Data:
| Analysis | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Aromatic protons (C₆H₄) | δ 7.4 - 7.8 ppm |
| Aromatic protons (C₆H₂F₃) | δ 7.3 - 7.6 ppm | |
| Acetal proton (CH) | δ ~5.8 ppm (s) | |
| Dioxolane protons (OCH₂CH₂O) | δ ~4.1 ppm (m) | |
| ¹³C NMR | Carbonyl (C=O) | δ ~193 ppm |
| C-F carbons | δ 140-160 ppm (with large ¹JCF coupling) | |
| Acetal carbon (O-CH-O) | δ ~102 ppm | |
| Dioxolane carbons (OCH₂) | δ ~65 ppm | |
| ¹⁹F NMR | F-4 | 1 signal (triplet) |
| F-3, F-5 | 1 signal (doublet) | |
| FTIR | Carbonyl stretch (C=O) | ~1670-1690 cm⁻¹ (strong) |
| Acetal C-O stretch | ~1200-1020 cm⁻¹ (strong bands) [15] | |
| C-F stretch | ~1100-1300 cm⁻¹ (strong) | |
| MS (ESI+) | [M+H]⁺ | m/z 309.07 |
| [M+Na]⁺ | m/z 331.05 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups. The spectrum of the final product will be dominated by a strong absorption band for the conjugated ketone C=O stretch, typically found between 1666-1685 cm⁻¹.[16] Additionally, a series of strong bands in the 1200-1020 cm⁻¹ region will confirm the presence of the C-O bonds of the cyclic acetal.[15] Strong absorptions corresponding to C-F bonds will also be present.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound. For 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone (C₁₆H₁₁F₃O₃), the calculated exact mass is 308.0660. The observation of the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 309.0738) within a narrow mass error tolerance provides definitive confirmation of the elemental composition. Analysis of the fragmentation pattern can further support the proposed structure. [17][18]
Conclusion
This guide outlines a logical and robust two-step synthesis for 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone, leveraging a key acetal protection strategy followed by a regioselective Grignard acylation. The causality behind each experimental choice, from the selection of the protecting group to the coupling strategy, has been detailed to provide a framework grounded in established organic chemistry principles. The comprehensive characterization workflow, employing a suite of spectroscopic techniques, ensures a self-validating system for confirming the structure and purity of the final product. This molecule, with its unique combination of a benzophenone core and a trifluorinated ring, stands as a valuable intermediate for professionals in drug discovery and materials science, offering a scaffold for the development of novel chemical entities with tailored properties.
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